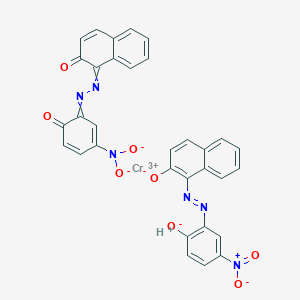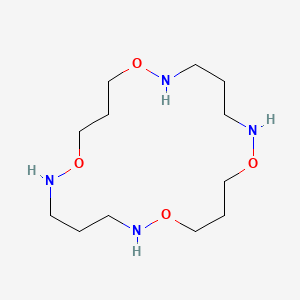
1,7,11,17-Tetraoxa-2,6,12,16-tetraazacycloicosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1,7,11,17-Tetraoxa-2,6,12,16-tetraazacycloicosane involves the reaction of hexadecylamine with ethylene glycol derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .
Análisis De Reacciones Químicas
1,7,11,17-Tetraoxa-2,6,12,16-tetraazacycloicosane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
1,7,11,17-Tetraoxa-2,6,12,16-tetraazacycloicosane has a wide range of scientific research applications:
Chemistry: It is used as an ionophore in ion-selective electrodes for the detection and quantification of nitrate ions in various samples.
Biology: The compound is used in biological studies to monitor nitrate levels in cellular and physiological processes.
Industry: The compound is used in environmental monitoring to detect nitrate pollution in water and soil samples
Mecanismo De Acción
The mechanism of action of 1,7,11,17-Tetraoxa-2,6,12,16-tetraazacycloicosane involves its ability to selectively bind and transport nitrate ions across lipid bilayers. This ionophore forms a complex with nitrate ions, facilitating their movement across cellular membranes. The molecular targets include nitrate ions, and the pathways involved are related to ion transport and regulation .
Comparación Con Compuestos Similares
1,7,11,17-Tetraoxa-2,6,12,16-tetraazacycloicosane is unique due to its high selectivity and efficiency in transporting nitrate ions. Similar compounds include:
Sodium Ionophore III: Used for sodium ion detection.
Potassium Ionophore III: Used for potassium ion detection.
Magnesium Ionophore VI: Used for magnesium ion detection.
Compared to these ionophores, this compound exhibits superior characteristics for nitrate ion detection, making it a valuable tool in various scientific and industrial applications .
Propiedades
Número CAS |
235093-03-5 |
|---|---|
Fórmula molecular |
C12H28N4O4 |
Peso molecular |
292.38 g/mol |
Nombre IUPAC |
1,7,11,17-tetraoxa-2,6,12,16-tetrazacycloicosane |
InChI |
InChI=1S/C12H28N4O4/c1-5-13-17-9-3-11-19-15-7-2-8-16-20-12-4-10-18-14-6-1/h13-16H,1-12H2 |
Clave InChI |
CIUIUEVECAVHDL-UHFFFAOYSA-N |
SMILES canónico |
C1CNOCCCONCCCNOCCCONC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


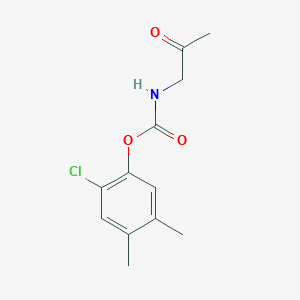

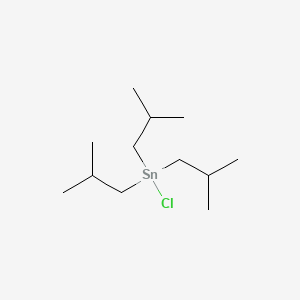
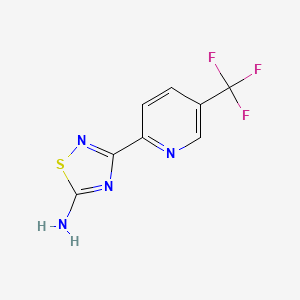

![[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine](/img/structure/B13758604.png)
![[2-(methoxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B13758610.png)

![Bis[(2-chlorophenyl)methyl]-dimethylazanium](/img/structure/B13758613.png)


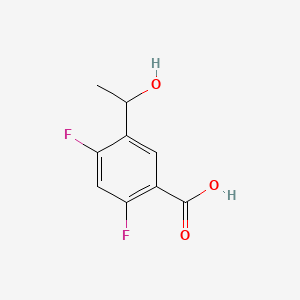
![N-[4-Chloro-2-[(2-cyano-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide](/img/structure/B13758651.png)
